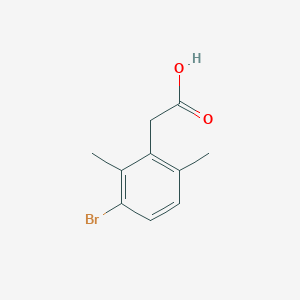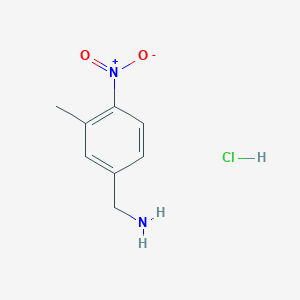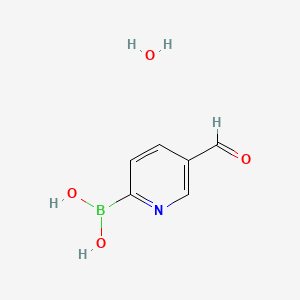
5-Formylpyridin-2-boronsäure, Hydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- 5-Formylpyridin-2-boronsäure, Hydrat dient als wertvolles Reagenz in Suzuki-Kupplungsreaktionen. In diesen Reaktionen wird es mit verschiedenen Aryl- oder Heteroarylhalogeniden gepaart, um C-C-Bindungen zu bilden. Forscher nutzen diese Methode zur Synthese komplexer organischer Moleküle, darunter Pharmazeutika, Agrochemikalien und Materialien .
- Als bifunktionelles Reagenz spielt diese Verbindung eine entscheidende Rolle beim Aufbau von π-erweiterten Heteroarylfuransystemen. Diese Systeme weisen oft interessante elektronische Eigenschaften auf und finden Anwendung in der organischen Elektronik, Optoelektronik und Photovoltaik .
- Forscher haben this compound bei der Synthese stabiler Farbstoff-sensibilisierter Solarzellen (DSSCs) eingesetzt. DSSCs sind vielversprechende Alternativen zu herkömmlichen siliziumbasierten Solarzellen, und Boronsäuren tragen dazu bei, ihre Effizienz und Stabilität zu verbessern .
- Boronsäuren, einschließlich dieser Verbindung, interagieren aufgrund reversibler kovalenter Bindung spezifisch mit cis-Diolen (wie Zuckern). Forscher haben Sensoren auf Basis von Boronsäuren entwickelt, um Glukose, Nukleotide und andere Analyten nachzuweisen. Diese Sensoren finden Anwendung in der klinischen Diagnostik, Umweltüberwachung und Biotechnologie .
- Die borhaltige Einheit in this compound macht sie für die Materialchemie interessant. Forscher untersuchen ihre Verwendung bei der Gestaltung funktionaler Materialien, wie z. B. lumineszierender Komplexe, Polymere und metallorganischer Gerüste (MOFs) .
- Boronsäuren können in der Koordinationschemie als Liganden wirken. Forscher untersuchen ihr Koordinationsverhalten mit Übergangsmetallen, was zu neuartigen Katalysatoren für organische Transformationen führen kann. Die einzigartigen elektronischen Eigenschaften von Bor tragen zu ihrer katalytischen Aktivität bei .
Suzuki-Kupplungsreaktionen
π-erweiterte Heteroarylfuransysteme
Farbstoff-sensibilisierte Solarzellen (DSSCs)
Boronsäurebasierte Sensoren
Materialchemie
Katalyse und Liganden Design
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Formylpyridine-2-boronic acid, hydrate plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and drug design.
Cellular Effects
The effects of 5-Formylpyridine-2-boronic acid, hydrate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, 5-Formylpyridine-2-boronic acid, hydrate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Formylpyridine-2-boronic acid, hydrate exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, 5-Formylpyridine-2-boronic acid, hydrate can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Formylpyridine-2-boronic acid, hydrate can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as in a freezer . Over extended periods, it may undergo hydrolysis or other degradation processes, which can affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, but its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of 5-Formylpyridine-2-boronic acid, hydrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
5-Formylpyridine-2-boronic acid, hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and efficacy, as well as its potential toxicity. Additionally, 5-Formylpyridine-2-boronic acid, hydrate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Formylpyridine-2-boronic acid, hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity. For example, accumulation of the compound in certain tissues may lead to localized effects or toxicity .
Subcellular Localization
The subcellular localization of 5-Formylpyridine-2-boronic acid, hydrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular processes . The localization of 5-Formylpyridine-2-boronic acid, hydrate can affect its activity and function, as well as its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3.H2O/c9-4-5-1-2-6(7(10)11)8-3-5;/h1-4,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLDLQBSWPNBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681551 | |
| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-70-3 | |
| Record name | (5-Formylpyridin-2-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
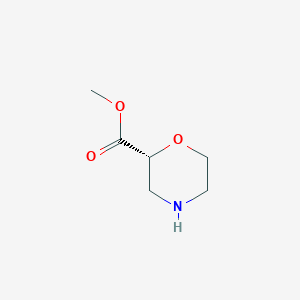


![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)

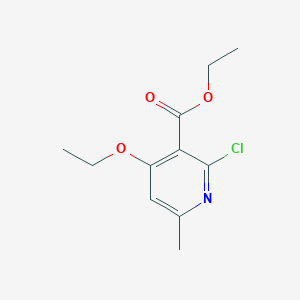
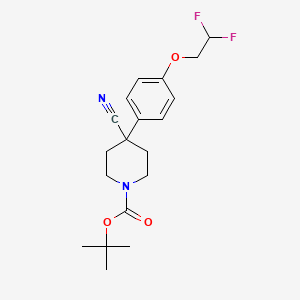
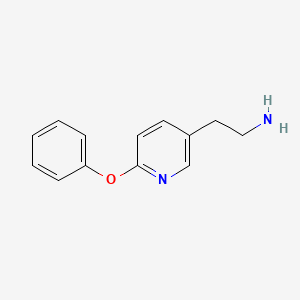
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
